2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
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Properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S2/c1-24(2)15-18-19(21(26)30)23(34-20(18)25(3,4)28-24)27-22(31)16-9-11-17(12-10-16)35(32,33)29-13-7-5-6-8-14-29/h9-12,28H,5-8,13-15H2,1-4H3,(H2,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYQEHGREKXUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 533.7 g/mol. The structure features key functional groups that contribute to its biological activity:
- Azepan Group : A cyclic amine that may influence receptor binding.
- Sulfonamide Moiety : Known for its antibacterial properties and potential interactions with various biological targets.
- Thieno[2,3-c]pyridine Core : A heterocyclic structure that has been associated with various pharmacological activities.
Pharmacological Applications
The compound has shown potential in various pharmacological contexts:
- Antimicrobial Activity : The sulfonamide group is known for its effectiveness against bacterial infections. Studies have indicated that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
- CNS Activity : The presence of the azepan ring suggests potential central nervous system (CNS) activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems.
- Anti-inflammatory Effects : Research indicates that thieno[2,3-c]pyridine derivatives possess anti-inflammatory properties, making them candidates for treating conditions like arthritis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other thieno[2,3-c]pyridine derivatives which have demonstrated inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT) .
- Receptor Modulation : It may interact with various receptors in the CNS, potentially modulating neurotransmitter release and signaling pathways.
Study 1: Antimicrobial Activity
A study published in PubMed evaluated the antimicrobial efficacy of sulfonamide derivatives against a range of bacterial strains. The results indicated that compounds with similar structural features to the target compound exhibited significant antibacterial activity .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | K. pneumoniae | 20 |
Study 2: CNS Effects
Research conducted on thieno[2,3-c]pyridine analogs demonstrated their ability to cross the blood-brain barrier and exert effects on serotonin and dopamine receptors. This suggests potential applications in treating mood disorders .
Study 3: Anti-inflammatory Properties
A review highlighted various tetrahydrothieno pyridine derivatives showing anti-inflammatory effects in animal models. The compounds reduced inflammatory markers significantly compared to control groups .
Q & A
Q. What are the key synthetic strategies for preparing derivatives of this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including amidation, sulfonylation, and cyclization. For example, analogous thienopyridine derivatives require controlled temperatures (e.g., reflux in acetic anhydride) and solvent systems like DMF or dichloromethane to enhance yield and selectivity . Catalysts such as triethylamine or pyridine are critical for activating carboxyl groups during amidation steps . Optimization should prioritize minimizing side reactions (e.g., hydrolysis) by adjusting pH, solvent polarity, and reaction time .
Q. How is structural integrity confirmed post-synthesis?
Advanced spectroscopic and crystallographic methods are essential. Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond connectivity . Complementary techniques include:
- NMR : Integration of aromatic protons and methyl groups (e.g., δ 2.24–2.37 ppm for CH3 in tetrahydrothieno derivatives) .
- IR : Detection of functional groups like sulfonyl (≈1350 cm⁻¹) and carboxamide (≈1650 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for analogous structures) validate molecular formulas .
Q. Which solvents and catalysts are optimal for critical steps like sulfonylation or cyclization?
Polar aprotic solvents (e.g., DMF, acetic anhydride) enhance solubility of intermediates, while bases like sodium acetate or triethylamine facilitate deprotonation during sulfonylation . For cyclization, refluxing in ethanol with sodium ethoxide promotes ring closure without degrading sensitive functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR studies should systematically modify substituents on the azepane-sulfonyl or tetrahydrothieno moieties. For example:
- Replace the azepane ring with smaller cyclic amines to assess steric effects on target binding .
- Introduce electron-withdrawing groups (e.g., -CN, -NO2) to the benzamido moiety to evaluate electronic impacts on activity . Biological assays (e.g., enzyme inhibition, cytotoxicity) must use standardized protocols across multiple cell lines or enzymatic models to ensure reproducibility .
Q. What computational methods are effective in predicting photophysical or electronic properties?
Density functional theory (DFT) calculations can model electronic transitions and HOMO-LUMO gaps to predict fluorescence or redox behavior . Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to biological targets like kinases or GPCRs, guiding rational design . Pair computational results with experimental validation via UV-Vis spectroscopy or cyclic voltammetry .
Q. How can contradictions in biological activity data across experimental models be resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, serum concentration) or model specificity. To address this:
- Replicate experiments using identical protocols (e.g., cell passage number, incubation time) .
- Conduct meta-analyses of data from orthogonal assays (e.g., in vitro enzymatic activity vs. in vivo efficacy) .
- Use isogenic cell lines or genetically standardized organisms (e.g., Drosophila) to reduce biological variability .
Methodological Considerations for Data Analysis
- Reproducibility : Document all reaction conditions (solvent batches, catalyst purity) and biological assay parameters (cell density, temperature) .
- Statistical rigor : Apply ANOVA or t-tests with Bonferroni correction for multi-group comparisons in biological studies .
- Controlled synthesis : Use design-of-experiment (DoE) frameworks to optimize reaction variables (e.g., temperature, molar ratios) systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
